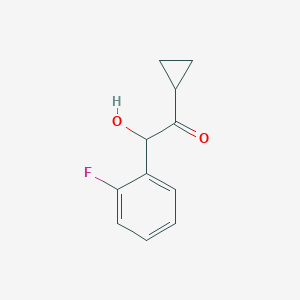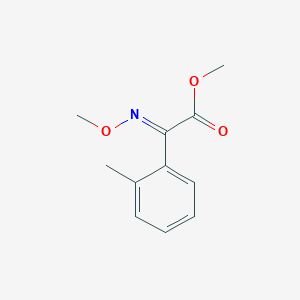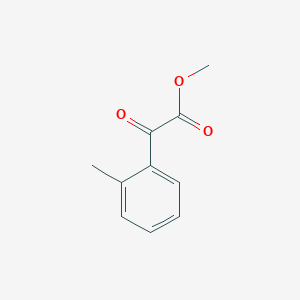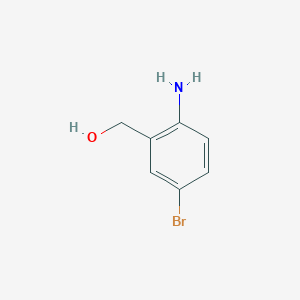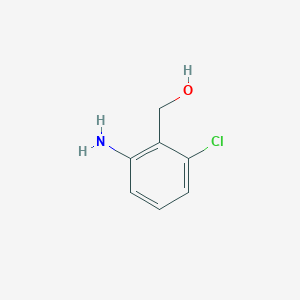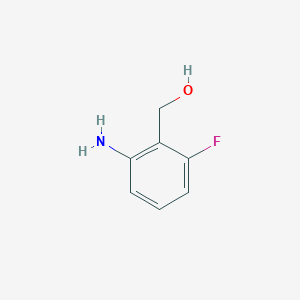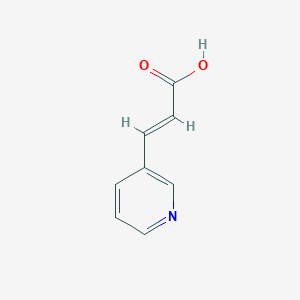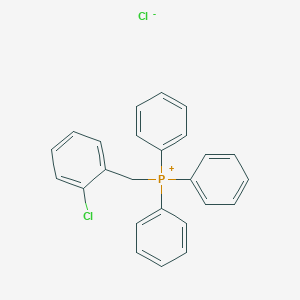![molecular formula C10H12N4O6 B151099 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one CAS No. 133470-97-0](/img/structure/B151099.png)
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one, also known as APO or APOX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA polymerase, topoisomerase, and ribonucleotide reductase. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway. In addition, 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX in lab experiments is its potent inhibitory effects on enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. However, one limitation of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX, including studies on its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and DNA damage. Finally, future studies may focus on the development of new synthetic methods for producing 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX and related compounds.
合成法
The synthesis of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX involves several steps, including the reaction of 5-amino-3-hydroxypyrazole with ethyl glyoxalate, followed by the reaction of the resulting compound with 2,3-dimethoxy-5-hydroxymethyl-1,4-benzoquinone. The final step involves the reaction of the resulting compound with hydrochloric acid to yield 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX.
科学的研究の応用
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has also been used in studies on the regulation of gene expression and the role of DNA damage in aging and disease.
特性
CAS番号 |
133470-97-0 |
|---|---|
製品名 |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one |
分子式 |
C10H12N4O6 |
分子量 |
284.23 g/mol |
IUPAC名 |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazolo[3,4-e][1,3]oxazin-7-one |
InChI |
InChI=1S/C10H12N4O6/c11-10-12-9(18)4-7(20-10)3(13-14-4)8-6(17)5(16)2(1-15)19-8/h2,5-6,8,15-17H,1H2,(H,13,14)(H2,11,12,18)/t2-,5-,6-,8?/m1/s1 |
InChIキー |
LEOBQDISFVFUFQ-OHMBEFDKSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H](C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=NNC3=C2OC(=NC3=O)N)O)O)O |
正規SMILES |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
同義語 |
5-amino-3-ribofuranosylpyrazolo(3,4-e)(1,3)oxazine-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




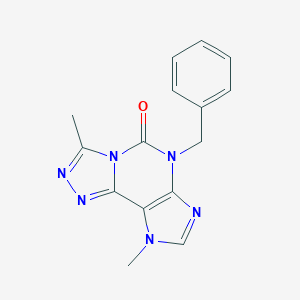
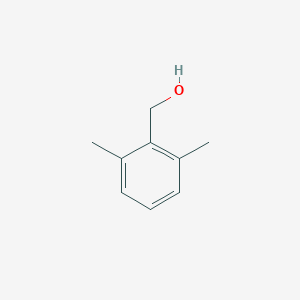
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
